Oxetan-3-yl chloroformate
CAS No.: 1202640-00-3
Cat. No.: VC0109576
Molecular Formula: C₄H₅ClO₃
Molecular Weight: 136.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1202640-00-3 |
|---|---|
| Molecular Formula | C₄H₅ClO₃ |
| Molecular Weight | 136.53 |
Introduction
Chemical Structure and Properties
Structural Features
The oxetane component of oxetan-3-yl chloroformate possesses considerable ring strain (approximately 106 kJ·mol⁻¹), which is significantly higher than that of tetrahydrofurans (25 kJ·mol⁻¹) but lower than epoxides (112 kJ·mol⁻¹) . The presence of the oxygen atom in the ring reduces gauche interactions compared to cyclobutane, contributing to the relative stability of the oxetane despite its ring strain.
The chloroformate group attached at the 3-position of the oxetane ring introduces additional reactivity to the molecule, making it useful for various transformations in organic synthesis. The structure creates a unique spatial arrangement that influences both the reactivity and the properties of molecules into which it is incorporated.
Physical Properties
The physical properties of oxetan-3-yl chloroformate can be inferred from the general characteristics of oxetanes and chloroformates. Oxetanes are known to increase polarity and reduce lipophilicity compared to other cyclic ethers, which can translate to improved solubility in pharmaceutical compounds . This effect is particularly relevant in medicinal chemistry, where poor solubility often poses challenges in drug development.
Table 1 summarizes the comparative physical properties of oxetan-3-yl chloroformate and related compounds:
| Property | Oxetan-3-yl chloroformate | Oxetan-3-one | Tetrahydrofuran derivatives |
|---|---|---|---|
| Ring strain energy | ~106 kJ·mol⁻¹ | ~106 kJ·mol⁻¹ | ~25 kJ·mol⁻¹ |
| Ring conformation | Near planar (puckering angle ~9°) | Near planar | Puckered |
| Polarity | High | High | Moderate |
| Metabolic stability | Variable, depends on substitution | Variable | Generally lower |
| Solubility contribution | Increases aqueous solubility | Increases aqueous solubility | Moderate effect |
Impact on Molecular Properties
Studies have demonstrated that incorporating oxetane moieties into pharmaceutical compounds can dramatically improve their physicochemical properties. For instance, conversion of a carbonyl-containing compound to its oxetane derivative showed a >10-fold increase in solubility and a significant increase in cell permeability . Similarly, converting a mitochondrial-targeted nitroxide from a t-butyl carbamate to an oxetanyl sulfoxide derivative resulted in a remarkable 76-fold increase in solubility . These examples highlight the potential benefits of incorporating the oxetan-3-yl group through carbamate linkages using oxetan-3-yl chloroformate.
Synthesis Methods
Synthesis from Oxetan-3-ol
The most direct approach to synthesizing oxetan-3-yl chloroformate would likely involve the reaction of oxetan-3-ol with phosgene or a phosgene equivalent:
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Preparation of oxetan-3-ol from oxetan-3-one through reduction
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Treatment of oxetan-3-ol with phosgene or triphosgene in the presence of a base
Oxetan-3-one, a key precursor, is commercially available and has been widely used as a building block to prepare various oxetane derivatives . According to the search results, oxetan-3-one can be synthesized from appropriate diols. For example, diol 48 can be converted to dimethylketal 49, followed by monotosylation with TsCl and subsequent deprotonation with NaH to prompt intramolecular cyclization, forming oxetane 50. Acidic cleavage of the ketal then provides oxetan-3-one (51) in a yield of 62% .
Alternative Synthetic Routes
Several alternative approaches for synthesizing functionalized oxetanes are described in the literature, which could potentially be adapted for the preparation of oxetan-3-yl chloroformate:
Ring Contraction Methods
The search results detail ring contraction methods that transform lactones into oxetanes. For example, appropriate triflates undergo ring contraction to form oxetane derivatives in good yields (70%-82%) . These methods could potentially be adapted to create appropriately functionalized oxetanes that could subsequently be converted to oxetan-3-yl chloroformate.
Sugar-Derived Oxetanes
Another approach involves the use of sugar derivatives as starting materials. The search results describe the transformation of glucuronolactone 73 to oxetanes 75 and 76 through treatment with benzylamine or K₂CO₃ in methanol . Such methodologies demonstrate the versatility in oxetane synthesis that could potentially be leveraged for preparing oxetan-3-yl chloroformate precursors.
Table 2 summarizes the potential synthetic approaches to oxetan-3-yl chloroformate:
| Synthetic approach | Key intermediates | Advantages | Challenges |
|---|---|---|---|
| Direct functionalization of oxetan-3-ol | Oxetan-3-one, Oxetan-3-ol | Straightforward, fewer steps | Handling of phosgene or equivalents |
| Ring contraction of lactones | Triflate lactones | Good yields, stereochemical control | Multiple steps, specialized reagents |
| Sugar-derived methods | Glucuronolactone derivatives | Access to stereospecific oxetanes | Complex starting materials, multiple steps |
| Williamson etherification | Alcohols with leaving groups | Established methodology | Competing elimination reactions |
Applications in Organic Synthesis
Carbamate and Carbonate Formation
Oxetan-3-yl chloroformate would serve as a valuable reagent for introducing oxetane-containing carbamate and carbonate functionalities into various molecules. The resulting compounds could benefit from the unique properties conferred by the oxetane moiety.
Improvement of Physicochemical Properties
Oxetanes have been successfully employed to enhance the drug-likeness of compounds by improving several key physicochemical properties:
Three-Dimensional Structure Modification
Oxetanes provide "scaffolding" properties that reduce planarity and improve solubility and other physicochemical properties without significantly increasing molecular weight . This characteristic is particularly valuable in drug design, where three-dimensionality can influence binding affinity, selectivity, and ADME properties.
Applications in Peptide Chemistry
Oxetane amino acids have been incorporated into peptides to influence their secondary structure. For example, cis-oxetane amino acids have been shown to induce well-defined secondary structures in oligomers, while trans-oxetane amino acids with bulky substituents also display defined conformations . Oxetan-3-yl chloroformate could potentially be used to introduce oxetane-containing carbamate linkages into peptide structures, offering new approaches to peptide modification.
Nucleoside and Oligonucleotide Chemistry
The search results indicate that oxetane-modified nucleosides have been synthesized and incorporated into oligonucleotides. Some oxetane-modified oligonucleotides showed significant increases in thermal stability against both DNA and RNA . Oxetan-3-yl chloroformate could potentially serve as a reagent for introducing oxetane moieties into nucleoside structures through appropriate linkages.
Chemical Reactivity
General Reactivity Patterns
The reactivity of oxetan-3-yl chloroformate would be governed by both the oxetane ring and the chloroformate functional group:
Nucleophilic Substitution Reactions
Oxetanes can undergo nucleophilic substitution reactions under appropriate conditions. The search results describe examples where a triflate at the C3 position of an oxetane ring could be displaced with inversion by nucleophiles such as azide (NaN₃) . This suggests that while oxetan-3-yl chloroformate would predominantly react at the chloroformate carbon with nucleophiles, the oxetane ring itself might also participate in reactions under certain conditions.
Stability Considerations
The stability of oxetan-3-yl chloroformate would be influenced by several factors:
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Ring strain: The inherent ring strain of oxetanes (approximately 106 kJ·mol⁻¹) contributes to their reactivity .
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Substitution pattern: The presence of substituents can significantly affect stability. For instance, gem-dimethyl substitution at the 4-position enhances metabolic stability compared to substitution at the 3-position .
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Environmental conditions: Sensitivity to acid, base, and nucleophiles would necessitate careful handling and storage.
Table 3 summarizes predicted reactivity patterns for oxetan-3-yl chloroformate:
| Reagent class | Expected reactivity | Potential products | Selectivity considerations |
|---|---|---|---|
| Primary amines | High | Carbamates | Preferential reaction at chloroformate |
| Alcohols | Moderate | Carbonates | May require catalysis or activation |
| Thiols | Moderate to high | Thiocarbonates | Potential for side reactions |
| Strong bases | High | Decomposition products | Ring opening and other pathways |
| Strong acids | High | Ring-opened products | Protonation of oxetane oxygen |
| Water | Moderate | Carbonic acid derivatives (unstable) | Hydrolysis of chloroformate |
Comparison with Other Reagents
Comparison with Other Oxetane Derivatives
Table 4 compares oxetan-3-yl chloroformate with other oxetane derivatives described in the search results:
| Compound | Structure | Key applications | Distinctive features |
|---|---|---|---|
| Oxetan-3-yl chloroformate | Oxetane with chloroformate at 3-position | Carbamate/carbonate formation | Highly reactive electrophile |
| Oxetan-3-one | Oxetane with ketone at 3-position | Building block for various oxetanes | Versatile carbonyl chemistry |
| 3-Azidooxetanes | Oxetane with azide at 3-position | Click chemistry, bioconjugation | Bioorthogonal reactivity |
| Oxetane amino acids | Oxetane with amino acid functionality | Peptide modification | Influence on secondary structure |
| Oxetane nucleosides | Oxetane-modified nucleosides | Oligonucleotide stabilization | Enhanced thermal stability |
Comparison with Other Chloroformates
The distinctive feature of oxetan-3-yl chloroformate compared to other chloroformates is the presence of the oxetane ring, which introduces unique physicochemical properties into target molecules. While traditional chloroformates like phenyl chloroformate or benzyl chloroformate primarily serve as reagents for introducing protecting groups or activating moieties, oxetan-3-yl chloroformate would additionally impart the beneficial properties of oxetanes, such as enhanced solubility and metabolic stability.
Future Research Directions
Synthetic Methodology Development
Further research could focus on developing efficient, scalable methods for the synthesis of oxetan-3-yl chloroformate and exploring its reactivity under various conditions. This would include:
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Optimized synthesis routes: Development of more efficient and practical methods for preparing oxetan-3-yl chloroformate on scale.
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Selective transformation studies: Investigation of chemoselectivity in reactions with different nucleophiles.
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Catalytic applications: Exploration of catalytic methods to enhance reactivity or selectivity in transformations involving oxetan-3-yl chloroformate.
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